molecular formula C6H10F2N2 B010026 2,2-Difluorohex-5-yne-1,4-diamine CAS No. 110483-06-2

2,2-Difluorohex-5-yne-1,4-diamine

Cat. No.: B010026
CAS No.: 110483-06-2
M. Wt: 148.15 g/mol
InChI Key: QSJHCTOZEMYUJJ-UHFFFAOYSA-N
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Description

2,2-Difluorohex-5-yne-1,4-diamine is a fluorinated aliphatic diamine featuring a linear hex-5-yne backbone with two fluorine atoms at the C2 position and amine groups at the C1 and C4 positions. The presence of the electron-withdrawing fluorine atoms and the rigid alkyne moiety distinguishes it from other diamines. Comparisons with structurally or functionally related compounds (fluorinated diamines, cyclohexane-based diamines, triazine derivatives, and DNA intercalators) provide insights into its hypothetical properties and reactivity.

Properties

CAS No.

110483-06-2

Molecular Formula

C6H10F2N2

Molecular Weight

148.15 g/mol

IUPAC Name

2,2-difluorohex-5-yne-1,4-diamine

InChI

InChI=1S/C6H10F2N2/c1-2-5(10)3-6(7,8)4-9/h1,5H,3-4,9-10H2

InChI Key

QSJHCTOZEMYUJJ-UHFFFAOYSA-N

SMILES

C#CC(CC(CN)(F)F)N

Canonical SMILES

C#CC(CC(CN)(F)F)N

Synonyms

2,2-difluoro-5-hexyne-1,4-diamine
2,2-difluoro-5-hexyne-1,4-diamine dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Diamines: 4-(Substituted)-5-Fluorobenzene-1,2-diamine

  • Structure : The compound in contains a benzene ring with fluorine at C5 and diamines at C1 and C2 . In contrast, 2,2-Difluorohex-5-yne-1,4-diamine has fluorine on an aliphatic chain and diamines spaced across a linear alkyne backbone.
  • Synthesis : The fluorobenzene diamine is synthesized via SnCl₂·2H₂O reduction of nitro precursors, but the product is unstable and must be used immediately . The alkyne and difluoro groups in the target compound may introduce additional challenges, such as protecting the alkyne during reduction.
  • Reactivity : Fluorine in aromatic systems (e.g., ) enhances electrophilic substitution resistance, while aliphatic fluorines in the target compound could increase polarity and influence hydrogen-bonding interactions.

Cyclohexane-1,4-diamine Derivatives

  • Structure: Cyclohexane-based diamines () feature a saturated six-membered ring with substituents like isopropyl or methyl groups .
  • Applications : Cyclohexane diamines are often used as ligands or chiral auxiliaries in asymmetric synthesis. The target’s alkyne moiety could enable coordination to transition metals, expanding its utility in catalysis.

Triazine-Based Diamines (e.g., PTZ-TRZ, DPA-TRZ)

  • Structure: Triazine derivatives () combine phenyl linkers with donor-acceptor architectures for thermally activated delayed fluorescence (TADF) in OLEDs . The target compound lacks a triazine core but shares diamine functionality, which could facilitate charge transport in materials applications.
  • Performance : Triazine-based emitters achieve external quantum efficiencies (EQEs) of ~20% . The target’s alkyne and fluorine groups might alter electron affinity, necessitating computational studies to predict optoelectronic behavior.

DNA Intercalators (e.g., ICI, IC2, IC5)

  • Structure: highlights planar bicyclic diamines (e.g., purine or quinazoline derivatives) that intercalate DNA via aromatic stacking . The target’s nonplanar alkyne backbone precludes intercalation, but its diamine groups may enable hydrogen bonding with nucleic acids, suggesting alternative biological mechanisms.
  • Activity : IC1 (a purine diamine) exhibits stronger DNA intercalation than doxorubicin . The target’s fluorinated alkyne could enhance membrane permeability, hypothetically improving drug delivery.

Data Tables

Table 1: Structural and Functional Comparison

Property This compound 4-(Substituted)-5-Fluorobenzene-1,2-diamine Cyclohexane-1,4-diamine Derivatives Triazine-Based Diamines DNA Intercalators
Backbone Alkyne chain Benzene ring Cyclohexane ring Phenyl-triazine Bicyclic aromatic systems
Fluorine Position C2 (aliphatic) C5 (aromatic) None None None
Diamine Spacing C1 and C4 C1 and C2 C1 and C4 Variable Variable (e.g., C2 and C4)
Key Applications Hypothetical: Catalysis, materials Pharmaceutical intermediates Asymmetric synthesis OLED emitters Antitumor agents
Synthesis Challenges Alkyne protection, fluorination Instability of diamine intermediates Substituent steric effects Donor-acceptor pairing Planarity optimization

Table 2: Reactivity and Performance Metrics

Compound Type Key Reactivity Feature Notable Performance/Data
Fluorinated Diamines Electrophilic resistance (aromatic fluorine) Unstable intermediates require immediate use
Cyclohexane Diamines Conformational flexibility Used in chiral ligand design
Triazine-Based Diamines High EQE in OLEDs (~20%) PTZ-TRZ and DPA-TRZ match PXZ-TRZ efficiency
DNA Intercalators Planar stacking with DNA IC1 outperforms doxorubicin in intercalation

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